molecular formula C15H14N2O2S2 B259409 N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide

N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B259409
M. Wt: 318.4 g/mol
InChI Key: JDZHFJHAOAJHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as BZS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of these cytokines. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs based on N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide may lead to the development of new drugs with improved therapeutic potential.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H14N2O2S2/c1-10-7-8-11(2)14(9-10)21(18,19)17-15-16-12-5-3-4-6-13(12)20-15/h3-9H,1-2H3,(H,16,17)

InChI Key

JDZHFJHAOAJHIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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